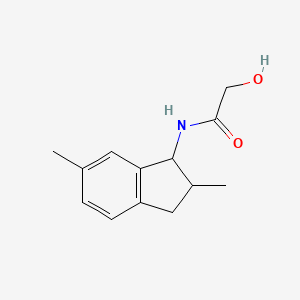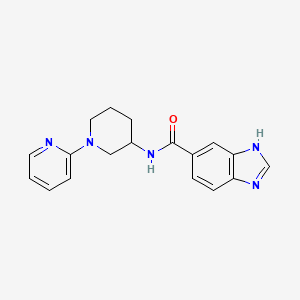![molecular formula C13H19N3O B6638219 N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide](/img/structure/B6638219.png)
N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide, also known as MPAA, is a compound that has been widely studied in the scientific community due to its potential applications in the field of medicine. MPAA is a piperidine derivative that has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide has been found to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth. Additionally, N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide has been found to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anticancer properties, N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide has been found to have antioxidant properties and can reduce oxidative stress in the body. N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide has also been found to have anti-inflammatory properties and can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide has been found to have low toxicity and can be used at relatively high concentrations without causing harm to cells. However, one of the limitations of using N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for research on N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide. One area of research is the development of new drugs based on the structure of N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide for the treatment of neurological disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide and its effects on various signaling pathways in the body. Finally, research is needed to optimize the synthesis and purification of N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide to improve its yield and purity.
Métodos De Síntesis
The synthesis of N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide involves the reaction of 6-methyl-2-picolylamine with 3-chloroacetyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound. The yield of N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide can be improved by using different reaction conditions and optimizing the purification process.
Aplicaciones Científicas De Investigación
N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the primary areas of research has been in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide has been found to have neuroprotective properties and can prevent the death of neurons in the brain. Additionally, N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide has been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10-5-3-7-13(14-10)16-8-4-6-12(9-16)15-11(2)17/h3,5,7,12H,4,6,8-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKVURABRHVYOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCCC(C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide](/img/structure/B6638141.png)

![3-fluoro-2-[2-[2-(1H-indol-3-yl)ethyl-[(3-methoxyphenyl)methyl]amino]-2-oxoethoxy]benzoic acid](/img/structure/B6638149.png)
![6-(5-ethyl-2-methylpyrazol-3-yl)-4-N-[3-(2-methylphenoxy)propyl]pyrimidine-2,4-diamine](/img/structure/B6638157.png)


![2H-benzotriazol-5-yl-[3-(1H-pyrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B6638170.png)

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B6638180.png)
![2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine](/img/structure/B6638186.png)
![1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B6638190.png)
![2-[Benzyl-[2-[2-(trifluoromethyl)benzimidazol-1-yl]acetyl]amino]acetic acid](/img/structure/B6638229.png)
![(4-Fluorophenyl)-[1-[(1-phenylpyrazol-4-yl)methyl]piperidin-4-yl]methanol](/img/structure/B6638231.png)
